molecular formula C7H10N2O B11922624 O-(1-(Pyridin-2-yl)ethyl)hydroxylamine

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine

Cat. No.: B11922624
M. Wt: 138.17 g/mol
InChI Key: RUAFWDAKPHVDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine is an organic compound with the molecular formula C7H10N2O It is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-(Pyridin-2-yl)ethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(1-(Pyridin-2-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride: A similar compound with additional chloride ions.

    2-Acetylpyridine: A precursor in the synthesis of this compound.

    Pyridine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a hydroxylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

O-(1-pyridin-2-ylethyl)hydroxylamine

InChI

InChI=1S/C7H10N2O/c1-6(10-8)7-4-2-3-5-9-7/h2-6H,8H2,1H3

InChI Key

RUAFWDAKPHVDLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.